Absolute Stereochemical Identity vs. Racemic and Diastereomeric Alternatives
The target compound is the single enantiomer with defined (1R,2R) absolute configuration, confirmed by optical rotation and chiral HPLC . The closest racemic analog, ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate (CAS 1350434-18-2, marketed as the (1S,2S) enantiomer or racemic mixture depending on supplier), introduces 50% of the undesired enantiomer into the synthetic stream, halving the theoretical yield of enantiopure product and requiring additional chiral separation steps [1]. The cis diastereomer, ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 56020-69-0), differs fundamentally in the relative orientation of the methyl and ester substituents, which inverts the stereochemical outcome of enolate alkylation and aldol reactions [2].
| Evidence Dimension | Stereochemical purity and synthetic utility |
|---|---|
| Target Compound Data | Single (1R,2R) enantiomer; 98% purity confirmed by HPLC |
| Comparator Or Baseline | Racemic trans mixture (CAS 1350434-18-2): 1:1 mixture of (1R,2R) and (1S,2S); cis isomer (CAS 56020-69-0): (1R,2S) configuration [1][2] |
| Quantified Difference | Target provides 100% of the desired enantiomer versus 50% from the racemate; cis vs. trans diastereomer leads to opposite facial selectivity in enolate reactions [2] |
| Conditions | Chiral HPLC analysis; stereochemical assignment by X-ray crystallography or NMR of derivatives [2] |
Why This Matters
In asymmetric synthesis, starting with a single enantiomer eliminates the need for downstream chiral resolution, directly doubling the maximum theoretical yield of enantiopure target molecules compared to a racemic starting material.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12561745 (1932027-43-4) and related stereoisomer entries. View Source
- [2] Enantioselective synthesis of the hexahydronaphthalene nucleus of (−)-compactin from ethyl (1R,2S)-2-methyl-4-oxocyclohexanecarboxylate. Tetrahedron, 2001. (Demonstrates divergent reactivity of cis vs. trans diastereomers in complex molecule synthesis.) View Source
